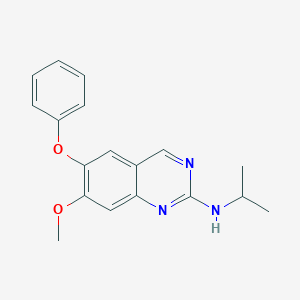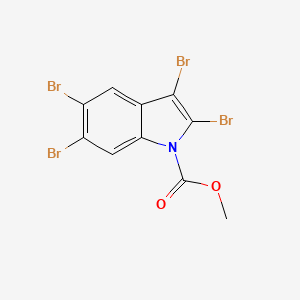![molecular formula C19H33NO B14202481 N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide CAS No. 918801-12-4](/img/structure/B14202481.png)
N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide is an organic compound characterized by a bicyclic structure fused with an amide group. This compound is notable for its unique structural features, which include a bicyclo[2.2.2]octane core and an undec-10-enamide side chain. The bicyclo[2.2.2]octane structure is a rigid, strain-free system that is often found in various natural products and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide typically involves a multi-step process. One common method includes the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, while the ring-closing metathesis is employed to introduce the undec-10-enamide side chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Applications De Recherche Scientifique
N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to DNA interstrand cross-linking, thereby increasing its anti-neoplastic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups.
Uniqueness
N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide is unique due to its specific combination of a bicyclo[2.2.2]octane core and an undec-10-enamide side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
918801-12-4 |
|---|---|
Formule moléculaire |
C19H33NO |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
N-(2-bicyclo[2.2.2]octanyl)undec-10-enamide |
InChI |
InChI=1S/C19H33NO/c1-2-3-4-5-6-7-8-9-10-19(21)20-18-15-16-11-13-17(18)14-12-16/h2,16-18H,1,3-15H2,(H,20,21) |
Clé InChI |
GYVHFMWYBRKYJU-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)NC1CC2CCC1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


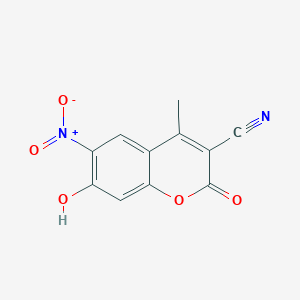
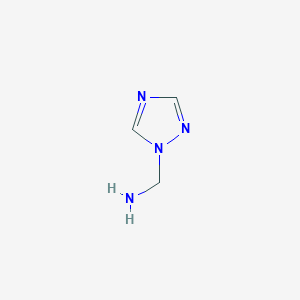
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
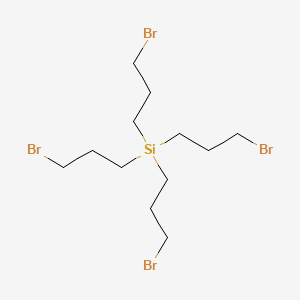

![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)


